N-(4-Butylphenyl)(phenylcyclopentyl)formamide

Description

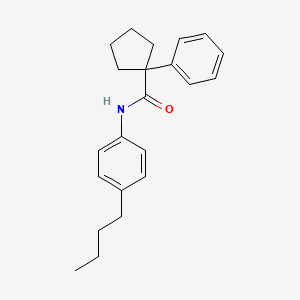

N-(4-Butylphenyl)(phenylcyclopentyl)formamide (CAS 1024253-13-1) is a synthetic formamide derivative with the molecular formula C₂₂H₂₇NO and a molecular weight of 321.500 g/mol . Its structure comprises a formamide core flanked by a 4-butylphenyl group and a phenyl-substituted cyclopentyl moiety. The compound is characterized by moderate lipophilicity (logP inferred from alkyl/aryl substituents) and a hydrogen-bond donor-acceptor profile (1 H-bond donor, 1 H-bond acceptor) .

Properties

IUPAC Name |

N-(4-butylphenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO/c1-2-3-9-18-12-14-20(15-13-18)23-21(24)22(16-7-8-17-22)19-10-5-4-6-11-19/h4-6,10-15H,2-3,7-9,16-17H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSNLAGHASOGQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)(phenylcyclopentyl)formamide typically involves the reaction of 4-butylaniline with phenylcyclopentanone in the presence of a formylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like trifluoroacetic acid to facilitate the formylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butylphenyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the formamide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or cyclopentyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to halogenated or alkylated products.

Scientific Research Applications

N-(4-Butylphenyl)(phenylcyclopentyl)formamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-Butylphenyl)(phenylcyclopentyl)formamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, while the phenyl and cyclopentyl rings provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Key Observations :

Functional and Application Insights

- Biological Activity : While the target compound’s bioactivity is unspecified, structurally related thiazole carboxamides () exhibit antibacterial properties, and halogenated analogs () may leverage halogen bonds for target engagement .

- Material Science : N-(4-Methylphenyl)formamide’s phase transitions highlight formamides’ utility in dielectric materials. The target’s bulky groups may disrupt crystallinity, offering tunable thermal properties.

Key Research Findings

Alkyl Chain Effects : Comparing butyl (target) vs. pentyl () groups, longer chains enhance lipophilicity, influencing pharmacokinetic profiles .

Synthetic Flexibility : Palladium-mediated methods () enable diverse aryl substitutions, supporting structure-activity relationship (SAR) studies.

Biological Activity

N-(4-Butylphenyl)(phenylcyclopentyl)formamide, an organic compound with the molecular formula C22H27NO, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

The synthesis of this compound typically involves the reaction of 4-butylaniline with phenylcyclopentanone, utilizing a formylating agent under reflux conditions. Common solvents include dichloromethane or toluene, often with trifluoroacetic acid as a catalyst to facilitate the reaction. This method ensures high purity and yield, essential for biological applications.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The formamide group can form hydrogen bonds with active sites on these targets, while the hydrophobic phenyl and cyclopentyl rings enhance binding affinity through hydrophobic interactions. Such interactions can modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects.

1. Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer pathways, particularly those related to the ERK/MAPK signaling pathway. This pathway is often upregulated in various cancers, making it a target for therapeutic intervention .

2. Anti-Cancer Potential

Research indicates that compounds similar to this compound may possess anti-cancer properties by inhibiting tumor growth in various cancer models. For instance, studies have shown that targeting the ERK/MAPK pathway can reduce the proliferation of cancer cells in vitro and in vivo models .

Data Table: Biological Activity Summary

Case Study 1: Enzyme Inhibition in Cancer Models

A study published in Oncology Reports examined the effects of this compound on melanoma cells. The compound was shown to significantly reduce cell viability and induce apoptosis through inhibition of the ERK signaling pathway. The findings suggest a potential therapeutic application in treating melanoma and other cancers characterized by aberrant MAPK signaling .

Case Study 2: Pharmacokinetic Properties

In another study focusing on pharmacokinetics, researchers evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Results indicated favorable solubility and stability profiles, which are critical for drug development. The compound demonstrated a moderate half-life, suggesting potential for sustained therapeutic effects when administered.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.